molecular formula C13H11BrN2OS B15078432 N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B15078432
M. Wt: 323.21 g/mol
InChI Key: UTMAJYWUFKFXHN-OQLLNIDSSA-N
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Description

N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative synthesized by condensing 2-(thiophen-2-yl)acetohydrazide with 4-bromobenzaldehyde under reflux conditions, typically in ethanol or methanol with glacial acetic acid as a catalyst . This compound features a thiophene moiety linked to an acetohydrazide core and an E-configured 4-bromophenyl substituent.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11BrN2OS/c14-11-5-3-10(4-6-11)9-15-16-13(17)8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+

InChI Key

UTMAJYWUFKFXHN-OQLLNIDSSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is pivotal for synthesizing structurally diverse derivatives. For example:

  • Reaction with aromatic aldehydes :
    In ethanol under reflux with catalytic acetic acid, the compound reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form Schiff base derivatives. The product retains the thiophene and bromophenyl groups while introducing new substituents (e.g., nitro groups) via imine bond formation .

ReactantConditionsProductKey Features
4-NitrobenzaldehydeEthanol, reflux, 6–8 hrsN'-[(E)-(4-bromophenyl)methylidene]-N''-[(E)-(4-nitrophenyl)methylidene]acetohydrazideEnhanced electronic properties due to nitro group

Hydrolysis

The hydrazide bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    In HCl (6M, 80°C), the compound cleaves into 2-(thiophen-2-yl)acetic acid and 4-bromophenylhydrazine. This reaction is useful for recovering the parent carboxylic acid .

  • Basic Hydrolysis :
    In NaOH (2M, 60°C), the same cleavage occurs but yields the sodium salt of the carboxylic acid .

Mechanistic Pathway :

Hydrazide+H2OH+/OHRCOOH+H2N-NH-Ar\text{Hydrazide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{N-NH-Ar}

Cyclization Reactions

Under dehydrating conditions, the compound forms nitrogen-containing heterocycles:

  • Formation of 1,3,4-oxadiazoles :
    When treated with POCl₃ or SOCl₂, intramolecular cyclization occurs, producing 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives. These compounds are of interest for their antimicrobial properties .

Reaction Conditions :

  • Reagent: POCl₃, 100°C, 4–6 hrs

  • Yield: 65–75% (isolated via recrystallization)

Electrophilic Substitution

The thiophene and bromophenyl groups influence reactivity:

  • Thiophene reactivity :
    The electron-rich thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position. For instance, nitration with HNO₃/H₂SO₄ introduces a nitro group, altering electronic properties .

  • Bromophenyl group :
    The bromine atom can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, enabling further functionalization.

Biological Interaction Studies

Though not a direct chemical reaction, interaction studies reveal:

  • Metal complexation :
    The compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the hydrazide nitrogen and thiophene sulfur. These complexes exhibit enhanced antibacterial activity compared to the parent compound .

Metal IonCoordination SitesApplication
Cu²⁺Hydrazide N, Thiophene SAntibacterial agents

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl and thiophene groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Insights

  • Antimicrobial Activity : Derivatives with coumarin cores (e.g., 4j) exhibit potent activity against S. aureus and B. subtilis due to enhanced membrane disruption from bromophenyl groups . The target compound’s thiophene moiety may offer similar advantages via sulfur-mediated interactions.
  • Antiviral Effects : Bromophenyl-substituted coumarin derivatives () inhibit HAV replication (IC50 = 10.7 μg/ml), suggesting the bromine atom’s role in viral enzyme inhibition .
  • Chemoprotection : MMINA (3-nitrophenyl analog) reduces cisplatin-induced organ damage by modulating oxidative stress and apoptosis pathways, highlighting the impact of electron-withdrawing nitro groups .
  • Anti-inflammatory and Analgesic Activity : Indole derivatives with substituted phenyl groups () show COX-2 inhibition and reduced lipid peroxidation, correlating with their substituents’ electronic profiles .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thiophene rings may confer resistance to oxidative metabolism compared to indole or coumarin cores, as seen in related sulfur-containing compounds .

Biological Activity

N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological evaluations, and underlying mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation reaction of 4-bromoaniline with thiophen-2-ylacetohydrazide. The resulting compound exhibits a twisted molecular structure, characterized by specific dihedral angles that influence its biological activity. The structural integrity and purity of the synthesized compound can be confirmed through spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For example, studies on related thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis, leading to cell death .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMIC (μg/mL)
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamideStaphylococcus aureus3.12
N-(4-Bromophenyl)-thiosemicarbazoneEscherichia coli12.5
This compoundNot yet reported-

Anticancer Activity

In vitro studies have indicated that similar compounds possess anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cell viability post-treatment. Compounds with a thiazole or thiophene moiety have been shown to inhibit cancer cell proliferation effectively .

Case Study: Anticancer Screening

A study evaluated the anticancer effects of various thiazole derivatives, revealing that certain compounds significantly inhibited the growth of MCF7 cells at low concentrations. For instance, derivatives with electron-withdrawing groups demonstrated enhanced potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by reducing edema in animal models, indicating potential for pain management alongside antimicrobial effects .

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